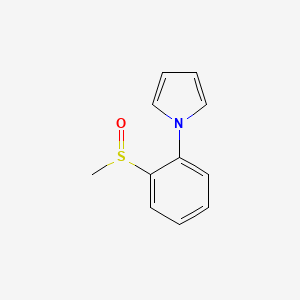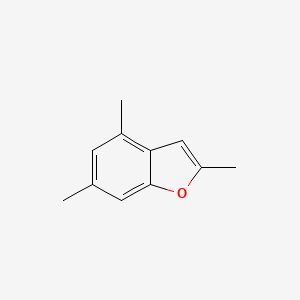
2,4,6-Trimethylbenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of three methyl groups at positions 2, 4, and 6 on the benzene ring distinguishes this compound from other benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,4,6-trimethylphenol with an appropriate furan derivative under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to facilitate the cyclization and formation of the benzofuran ring. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反応の分析
Types of Reactions: 2,4,6-Trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
2,4,6-Trimethylbenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,4,6-Trimethylbenzofuran involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
類似化合物との比較
Benzofuran: The parent compound without methyl substitutions.
2-Methylbenzofuran: A derivative with a single methyl group at position 2.
4,6-Dimethylbenzofuran: A derivative with two methyl groups at positions 4 and 6.
Uniqueness: 2,4,6-Trimethylbenzofuran is unique due to the presence of three methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The specific arrangement of methyl groups can affect the compound’s stability, solubility, and interaction with other molecules.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
2,4,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6H,1-3H3 |
InChIキー |
CTYOJQLRNDIWNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(OC2=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
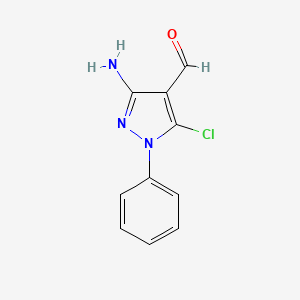
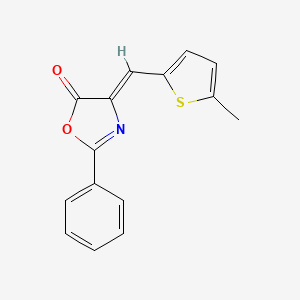
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)

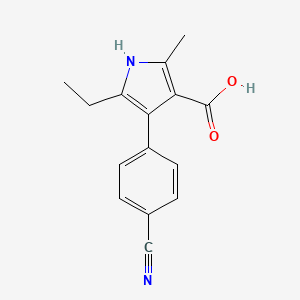
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
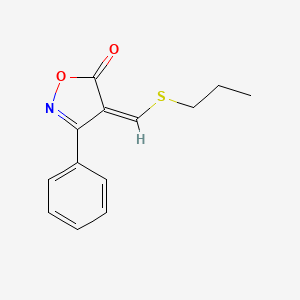
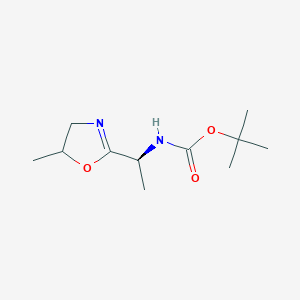

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
